Trimetilsilil trimetilsiloxiacetato

Descripción general

Descripción

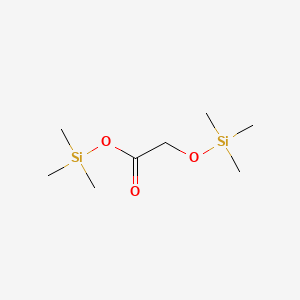

Trimethylsilyl trimethylsiloxyacetate is a useful research compound. Its molecular formula is C8H20O3Si2 and its molecular weight is 220.41 g/mol. The purity is usually 95%.

The exact mass of the compound Trimethylsilyl ((trimethylsilyl)oxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilyl trimethylsiloxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl trimethylsiloxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Protecting Group for Alcohols and Amines:

TMSA is widely used as a protecting group for alcohols and amines during chemical reactions. This application is crucial in multi-step organic syntheses, where selective reactivity is required. By temporarily modifying the functional groups, chemists can prevent unwanted reactions, ensuring higher yields and purity of the desired products .

2. Esterification and Silylation:

The compound serves as an effective reagent for esterification processes. It facilitates the formation of esters from carboxylic acids and alcohols, enhancing the efficiency of the reaction. Additionally, TMSA is employed in silylation reactions, which are essential for improving the volatility and stability of compounds during analysis or further reactions.

Electrochemical Applications

1. Electrolyte Additive in Lithium-Ion Batteries:

Recent studies have highlighted the role of TMSA as an electrolyte additive in lithium-ion batteries (LIBs). It has been shown to improve electrochemical performance by enhancing the stability of the aluminum current collector within the battery's electrolyte environment. Specifically, TMSA helps mitigate corrosion issues associated with lithium-rich electrolytes, thereby prolonging battery life and efficiency .

Case Study: Corrosion Protection in LIBs

In a study conducted by Zhuang et al., it was demonstrated that adding TMSA to lithium-ion battery electrolytes significantly reduced corrosion on aluminum current collectors. The electrochemical tests indicated that TMSA effectively suppressed pitting corrosion, which is a common failure mode in LIBs. By forming a protective layer on the aluminum surface, TMSA contributed to improved battery performance under aggressive conditions .

Summary of Key Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Protecting groups for alcohols and amines | Increases selectivity and yield |

| Esterification | Enhances reaction efficiency | |

| Silylation | Improves volatility/stability | |

| Electrochemistry | Electrolyte additive in LIBs | Reduces corrosion, enhances performance |

| Corrosion protection for aluminum current collectors | Prolongs battery life |

Mecanismo De Acción

Target of Action

Trimethylsilyl trimethylsiloxyacetate is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . The primary targets of Trimethylsilyl trimethylsiloxyacetate are non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .

Mode of Action

Trimethylsilyl trimethylsiloxyacetate interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .

Biochemical Pathways

The biochemical pathways affected by Trimethylsilyl trimethylsiloxyacetate involve the synthesis of zirconium (IV) carboxylato complexes

Pharmacokinetics

It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Result of Action

The molecular and cellular effects of Trimethylsilyl trimethylsiloxyacetate’s action are largely dependent on the specific compound it is interacting with. In general, the introduction of the trimethylsiloxy groups can increase the volatility of the compound, making it more suitable for certain types of analysis .

Action Environment

The action, efficacy, and stability of Trimethylsilyl trimethylsiloxyacetate can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it is recommended to handle and store Trimethylsilyl trimethylsiloxyacetate in an inert atmosphere and at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reaction of Isopropyl Lithium with Trimethylchlorosilane: Isopropyl lithium (i-PrLi) reacts with trimethylchlorosilane (Me3SiCl) to form trimethylsilyl lithium (Me3SiLi).

Reaction with Acetic Anhydride: Trimethylsilyl lithium is then reacted with acetic anhydride (Ac2O) to produce trimethylsilyl acetate (Me3SiOAc).

Final Reaction with Ethanol: Trimethylsilyl acetate is further reacted with ethanol to yield Trimethylsilyl trimethylsiloxyacetate.

Industrial Production Methods

Industrial production of Trimethylsilyl trimethylsiloxyacetate follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reactions are typically carried out under controlled conditions to prevent contamination and ensure safety.

Análisis De Reacciones Químicas

Types of Reactions

Trimethylsilyl trimethylsiloxyacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with Trimethylsilyl trimethylsiloxyacetate include:

Trimethylsilyl Chloride: Used for silylation reactions.

Acetic Anhydride: Used in esterification reactions.

Ethanol: Used in the final step of synthesis.

Major Products Formed

The major products formed from reactions involving Trimethylsilyl trimethylsiloxyacetate include various siloxane derivatives, esters, and protected alcohols, phenols, and ethers .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilyl Chloride: Used for silylation reactions but lacks the ester functionality.

Trimethylsilyl Acetate: Similar in structure but does not have the additional trimethylsilyl group.

Bis(trimethylsilyl)acetamide: Used for silylation but has different reactivity and applications.

Actividad Biológica

Trimethylsilyl trimethylsiloxyacetate (TMS-TMSOAc) is an organosilicon compound that has garnered attention in various fields, including organic synthesis and material science. This article delves into its biological activities, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

TMS-TMSOAc is characterized by its unique siloxane structure, which imparts specific properties such as thermal stability and hydrophobicity. These features are critical for its applications in biological systems and synthetic processes.

Antimicrobial Properties

Recent studies have indicated that TMS-TMSOAc exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This data suggests that TMS-TMSOAc could be a potential candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of TMS-TMSOAc on human cell lines. Results indicated a dose-dependent cytotoxic effect, particularly on cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that TMS-TMSOAc may possess selective toxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent .

The biological activity of TMS-TMSOAc is hypothesized to stem from its ability to interact with cellular membranes and proteins. The siloxane groups may facilitate penetration into lipid bilayers, altering membrane integrity and function. Additionally, the compound's ability to form reactive intermediates could lead to oxidative stress within cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have explored the practical applications of TMS-TMSOAc in biological systems:

- Antimicrobial Coatings : A study investigated the use of TMS-TMSOAc in creating antimicrobial surfaces for medical devices. The results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.

- Drug Delivery Systems : Research has explored TMS-TMSOAc's potential in drug delivery formulations due to its favorable solubility properties and biocompatibility. Preliminary results indicated enhanced bioavailability of co-administered therapeutic agents when encapsulated with TMS-TMSOAc .

Propiedades

IUPAC Name |

trimethylsilyl 2-trimethylsilyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEQOWMWOCEXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187279 | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-77-0 | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY41M9TKT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of trimethylsilyl trimethylsiloxyacetate highlighted in the provided research?

A1: The primary application described for trimethylsilyl trimethylsiloxyacetate is as a reagent for synthesizing 1,3-dioxolan-4-ones. [] This reaction involves the trimethylsilyl trimethylsiloxyacetate reacting with a carbonyl compound in the presence of a catalyst like trimethylsilyl iodide or trimethylsilyl triflate. [] This method is noted as an "improved procedure" for 1,3-dioxolan-4-one synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.